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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of SGC-CBP30, a

selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various

animal models. The protocols detailed below are based on established in vivo studies and are

intended to guide researchers in designing and executing experiments to evaluate the

therapeutic potential of SGC-CBP30.

Introduction
SGC-CBP30 is a potent and selective chemical probe that targets the bromodomains of CBP

and p300, which are histone acetyltransferases that function as transcriptional co-activators.[1]

[2][3] By inhibiting these bromodomains, SGC-CBP30 can modulate gene expression and

impact various cellular processes, including inflammation and cancer progression.[1][4] Animal

models have been instrumental in demonstrating the in vivo efficacy of SGC-CBP30 in various

disease contexts, particularly in sepsis and inflammatory conditions.[1][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies involving the

administration of SGC-CBP30.
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Table 1: Efficacy of SGC-CBP30 in a Mouse Model of
LPS-Induced Endotoxemia

Animal
Model

Treatmen
t Group

Dosage
(mg/kg)

Administr
ation
Route

Time of
Administr
ation
(post-
LPS)

Outcome
Metric

Result

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

72-hour

Survival

Rate

Significantl

y increased

survival

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

Serum

HMGB1

Levels (at

18h)

Significantl

y reduced

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

Serum

TNF-α

Levels (at

18h)

Significantl

y reduced

BALB/c

mice

Dexametha

sone

(Control)

1.3
Intraperiton

eal
0.5 hours

72-hour

Survival

Rate

Positive

control

BALB/c

mice

Saline

(Control)
-

Intraperiton

eal
-

72-hour

Survival

Rate

Control

group

Data extracted from a study on lethal sepsis.[5]

Table 2: Efficacy of SGC-CBP30 in a Mouse Model of
CLP-Induced Sepsis
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Animal
Model

Treatmen
t Group

Dosage
(mg/kg)

Administr
ation
Route

Time of
Administr
ation
(post-
CLP)

Outcome
Metric

Result

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

72-hour

Survival

Rate

Higher

rescuing

rate than

Dexametha

sone

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

Serum

HMGB1

Levels (at

18h)

Significantl

y reduced

BALB/c

mice

SGC-

CBP30
19.3

Intraperiton

eal
8 hours

Serum

TNF-α

Levels (at

18h)

Significantl

y reduced

BALB/c

mice

Dexametha

sone

(Control)

1.3
Intraperiton

eal
0.5 hours

72-hour

Survival

Rate

Positive

control

Data extracted from a study on lethal sepsis.[5]

Table 3: Combination Therapy in CLP-Induced Sepsis
Mouse Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7884462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Treatmen
t Group

Dosage
(mg/kg)

Administr
ation
Route

Time of
Administr
ation
(post-
CLP)

Outcome
Metric

Result

BALB/c

mice

SGC-

CBP30 +

Ciprofloxac

in

19.3 (SGC-

CBP30),

7.5

(Ciprofloxa

cin)

Intraperiton

eal (SGC-

CBP30),

Intravenou

s

(Ciprofloxa

cin)

8 hours

(SGC-

CBP30), 1

hour

(Ciprofloxa

cin)

72-hour

Survival

Rate

Significant

protection

against

lethality

BALB/c

mice

SGC-

CBP30 +

Ciprofloxac

in

19.3 (SGC-

CBP30),

7.5

(Ciprofloxa

cin)

Intraperiton

eal (SGC-

CBP30),

Intravenou

s

(Ciprofloxa

cin)

8 hours

(SGC-

CBP30), 1

hour

(Ciprofloxa

cin)

Serum

HMGB1

Levels (at

18h)

Significantl

y reduced

BALB/c

mice

SGC-

CBP30 +

Ciprofloxac

in

19.3 (SGC-

CBP30),

7.5

(Ciprofloxa

cin)

Intraperiton

eal (SGC-

CBP30),

Intravenou

s

(Ciprofloxa

cin)

8 hours

(SGC-

CBP30), 1

hour

(Ciprofloxa

cin)

Serum

TNF-α

Levels (at

18h)

Significantl

y reduced

Data extracted from a study on lethal sepsis.[5]

Signaling Pathway and Experimental Workflow
Visualizations
Signaling Pathway of SGC-CBP30 in Suppressing
Inflammatory Response
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Caption: SGC-CBP30 inhibits the CBP/p300 bromodomain, blocking inflammatory gene

expression.

Experimental Workflow for Sepsis Animal Models
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Caption: Workflow for evaluating SGC-CBP30 efficacy in mouse models of sepsis.

Detailed Experimental Protocols
The following protocols are adapted from published studies for the in vivo delivery of SGC-
CBP30.

Protocol 1: LPS-Induced Endotoxemia Model
Objective: To evaluate the efficacy of SGC-CBP30 in a mouse model of acute systemic

inflammation induced by lipopolysaccharide (LPS).

Materials:
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SGC-CBP30

Lipopolysaccharide (LPS) from E. coli

Sterile saline

Dexamethasone (positive control)

8-week-old male BALB/c mice (20-22 g)

Syringes and needles for intraperitoneal injection

Equipment for blood collection and tissue harvesting

ELISA kits for HMGB1 and TNF-α

Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory

conditions.

Induction of Endotoxemia: Induce endotoxemia by intraperitoneally injecting mice with LPS

at a dose of 10 mg/kg.[5]

SGC-CBP30 Preparation: Prepare SGC-CBP30 solution in a suitable vehicle (e.g., sterile

saline). The final concentration should be calculated based on the desired dosage and

injection volume.

Treatment Administration:

SGC-CBP30 Group: Administer SGC-CBP30 via intraperitoneal injection at the desired

dose (e.g., 7.7, 15.4, or 19.3 mg/kg) at 30 minutes or 8 hours post-LPS challenge.[5]

Control Groups:

Administer an equivalent volume of sterile saline to the negative control group.
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Administer dexamethasone (1.3 mg/kg, i.p.) to the positive control group at 30 minutes

post-LPS challenge.[5]

Monitoring: Continuously monitor the mice for signs of distress and record survival for up to

72 hours.[5]

Sample Collection: At 18 hours post-LPS injection, euthanize a subset of mice from each

group.

Collect blood via cardiac puncture for serum separation.

Perfuse the animals with saline and harvest organs (lungs, liver, kidneys, colon) for

histological analysis.

Analysis:

Cytokine Analysis: Measure the concentrations of HMGB1 and TNF-α in the serum using

specific ELISA kits.[5]

Histological Analysis: Fix the collected tissues in 10% formalin, embed in paraffin, section,

and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, such as

inflammatory cell infiltration, edema, and congestion.[5]

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced
Sepsis Model
Objective: To assess the therapeutic effect of SGC-CBP30 in a more clinically relevant model

of polymicrobial sepsis.

Materials:

Same as Protocol 1

Surgical instruments for CLP procedure (scissors, forceps, sutures)

Anesthetic (e.g., isoflurane)

Procedure:
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Animal Acclimatization and Anesthesia: Follow the same acclimatization procedure as in

Protocol 1. Anesthetize the mice prior to surgery.

CLP Surgery:

Make a midline laparotomy incision to expose the cecum.

Ligate the cecum below the ileocecal valve.

Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial

peritonitis.

Return the cecum to the peritoneal cavity and close the incision.

SGC-CBP30 Preparation and Administration: Prepare and administer SGC-CBP30 and

control treatments as described in Protocol 1, at 30 minutes or 8 hours following the CLP

procedure.[5]

Monitoring and Sample Collection: Follow the same procedures for monitoring survival and

collecting blood and tissue samples as outlined in Protocol 1.[5]

Analysis: Perform cytokine and histological analyses as described in Protocol 1 to evaluate

the effect of SGC-CBP30 on systemic inflammation and organ damage in the CLP model.[5]

Protocol 3: Combination Therapy with Antibiotics in
CLP-Induced Sepsis
Objective: To investigate the synergistic effect of SGC-CBP30 with a standard antibiotic

treatment in a sepsis model.

Materials:

Same as Protocol 2

Ciprofloxacin (or other appropriate antibiotic)

Equipment for intravenous injection
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Procedure:

CLP Surgery: Induce sepsis using the CLP model as described in Protocol 2.

Antibiotic Administration: At 1 hour post-CLP, administer ciprofloxacin intravenously at a dose

of 7.5 mg/kg.[5]

SGC-CBP30 Administration: At 8 hours post-CLP, administer SGC-CBP30 intraperitoneally

at a dose of 19.3 mg/kg.[5]

Monitoring and Analysis: Monitor survival and perform sample collection and analysis

(cytokines and histology) as detailed in the previous protocols to determine the efficacy of

the combination therapy.[5]

Concluding Remarks
The protocols and data presented here demonstrate that SGC-CBP30 is a promising

therapeutic agent for inflammatory conditions such as sepsis. Its ability to modulate the

inflammatory response, reduce cytokine levels, and improve survival in relevant animal models

warrants further investigation. Researchers utilizing SGC-CBP30 should carefully consider the

timing of administration and potential for combination therapies to maximize its therapeutic

benefit. These application notes serve as a foundational guide for the in vivo evaluation of

SGC-CBP30.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Delivery in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604191#sgc-cbp30-delivery-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7884462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7884462/
https://www.benchchem.com/product/b15604191#sgc-cbp30-delivery-in-animal-models
https://www.benchchem.com/product/b15604191#sgc-cbp30-delivery-in-animal-models
https://www.benchchem.com/product/b15604191#sgc-cbp30-delivery-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15604191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

